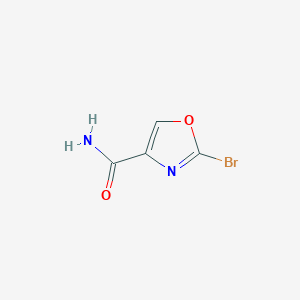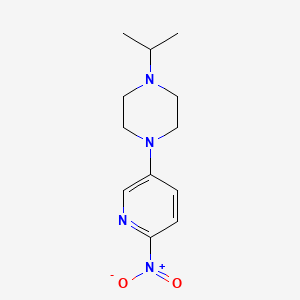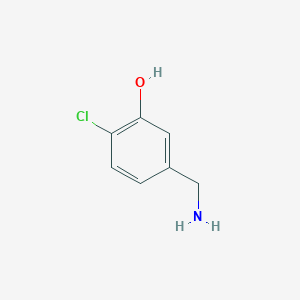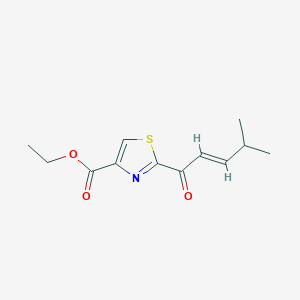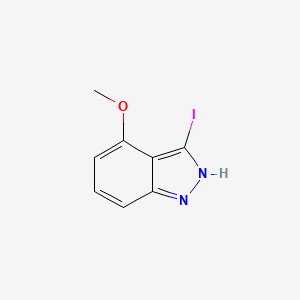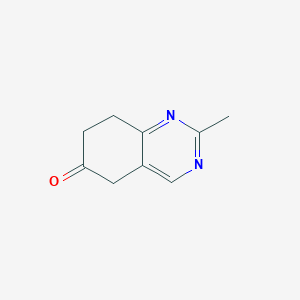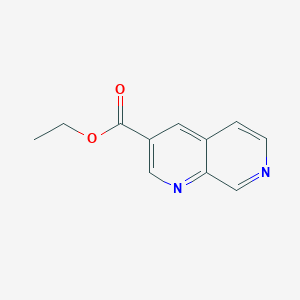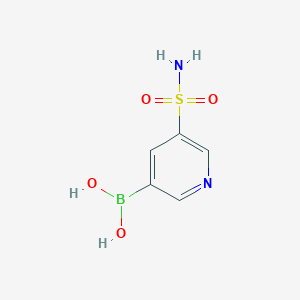
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
概要
説明
Compounds like “4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene” belong to a class of organic compounds known as aromatic hydrocarbons. They contain a benzene ring, which is a six-membered ring with alternating single and double bonds, and various substituents like chloromethyl, cyclopentyl, and trifluoromethyl groups .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions, where a nucleophile (a species rich in electrons) replaces a group in a molecule . For instance, trifluorotoluene can be synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
Aromatic compounds like benzene undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthesis and Scale-up
- A two-step scalable process was developed for the synthesis of the APD334 precursor 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, starting from commercially available materials and achieving high purity in pilot-plant scale production (Sengupta et al., 2015).
Radiopharmaceutical Labeling
- The compound was used in the labeling of the guanylate cyclase activator cinaciguat (BAY 58-2667) with carbon-14 and tritium for pharmacokinetic and drug metabolism studies (Seidel & Pleiss, 2010).
Versatile Mediator or Catalyst
- Selectfluor F-TEDA-BF4, which includes 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is used as a mediator or catalyst in various organic compound functionalizations (Stavber & Zupan, 2005).
Photogeneration and Reactivity Studies
- The photochemistry of related compounds, like 4-chlorophenol and 4-chloroanisole, was examined to understand the generation and reactivity of certain phenyl cations, contributing to the knowledge of electrophilic aromatic substitutions (Protti et al., 2004).
Polymer Development
- Carbazole-based porous organic polymers were developed using external cross-linking agents, including 1,4-bis(chloromethyl)-benzene, for environmental applications like efficient iodine vapor adsorption (Xiong et al., 2019).
Kinetics of Chemical Reactions
- Studies on the kinetics and mechanisms of chloromethylation reactions with various aromatic compounds, such as benzene and toluene, provide insights into electrophilic substitution processes (DeHaan et al., 1997).
Photolysis and Radical Formation
- Investigation into the photolysis of 4-chloroaniline and its derivatives led to the understanding of the generation and reactivity of aminophenyl cations, crucial for electrophilic substitution studies (Guizzardi et al., 2001).
Safety and Hazards
特性
IUPAC Name |
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3/c14-8-9-5-6-11(10-3-1-2-4-10)12(7-9)13(15,16)17/h5-7,10H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXNFBJDGCADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene | |
CAS RN |
957208-65-0 | |
| Record name | 4-(chloromethyl)-1-cyclopentyl-2- (trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

